

# Application Notes & Protocols: Fervenuin

## Synthesis and Derivatization

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### Compound of Interest

Compound Name: Fervenuin

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This document provides detailed application notes and protocols for the synthesis and derivatization of **Fervenuin** and its analogues. **Fervenuin**, a member of the pyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione family, along with its isomer Toxoflavin, exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The derivatization of the core **Fervenuin** scaffold is a key strategy for developing novel therapeutic agents with improved efficacy and specificity.[3][4]

## Synthesis and Derivatization Strategies

The synthesis of the **Fervenuin** scaffold is typically achieved through the construction of the pyrimido[5,4-e][1][2][3]triazine ring system. A prevalent method involves the condensation of a substituted 6-hydrazinyluracil with an aldehyde to form a hydrazone intermediate, which is then cyclized to yield the final product.[2][4]

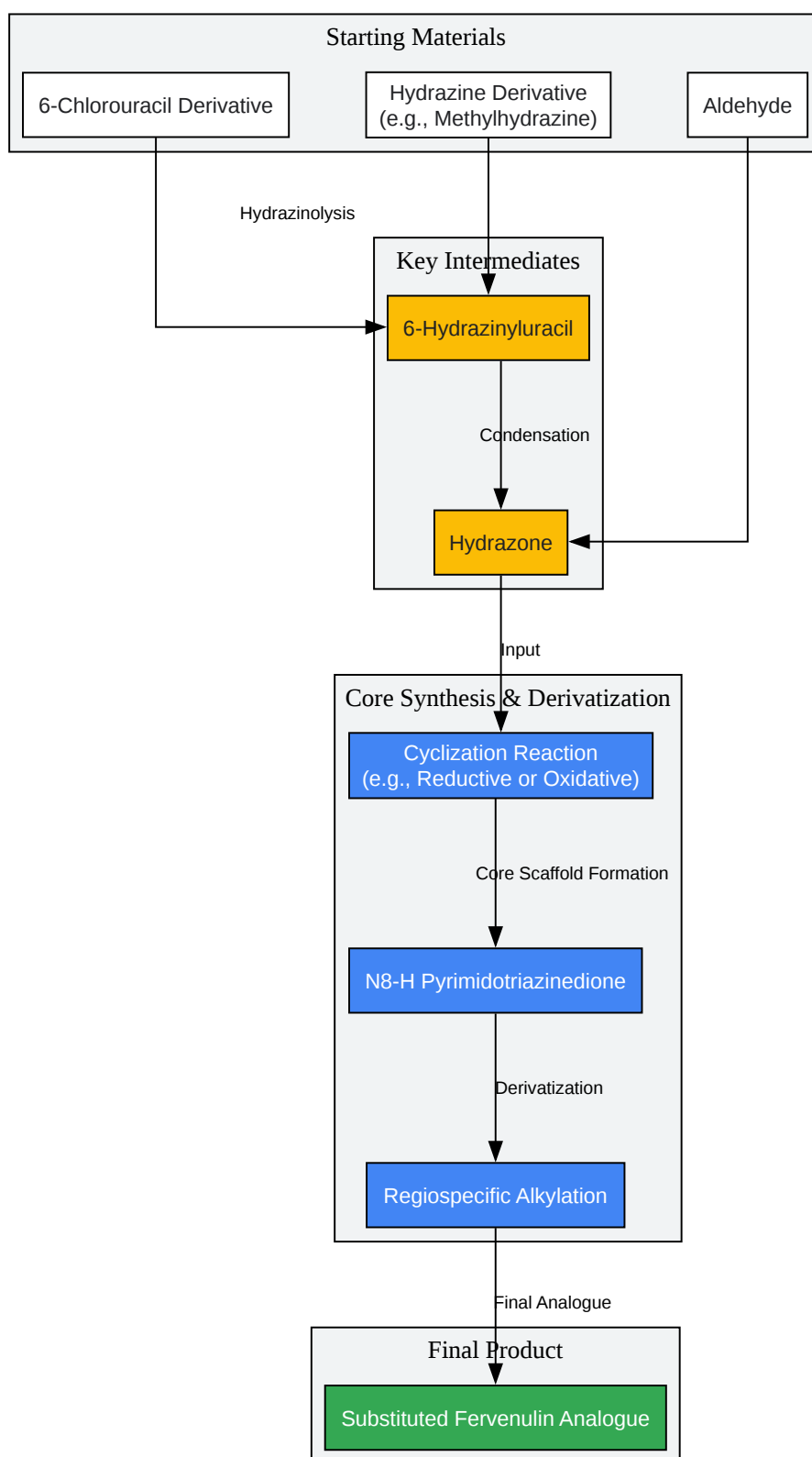
Derivatization is accomplished by:

- **Varying Starting Materials:** Utilizing differently substituted hydrazines and aldehydes allows for the introduction of diverse functional groups at the C3 and N8 positions of the core structure.[1]
- **Post-Synthesis Modification:** Regiospecific alkylation, particularly at the N8 position, can be performed on the synthesized pyrimidotriazinedione scaffold to generate further analogues.

[1]

The position of substituents on the pyrimidotriazine ring is critical, as it significantly influences the compound's biological activity.[3] For example, methylation at the N1 position (Toxoflavin) versus the N8 position (**Fervenuin**) results in distinct effects on antibacterial activity and quorum sensing inhibition.[3]

## Logical Workflow for Fervenuin Analogue Synthesis



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Caption: General workflow for the synthesis of **Fervenuin** analogues.

## Quantitative Data for Fervenuin Derivatives

The following tables summarize yields and characterization data for representative **Fervenuin** analogues synthesized via the methods described.

Table 1: Synthesis of 3-Aryl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones

Compound ID	R-Group (at C3)	Yield (%)	Melting Point (°C)	Molecular Formula	Ref.
6a	Phenyl	71	290–291	C <sub>14</sub> H <sub>13</sub> N <sub>5</sub> O <sub>2</sub>	[2][5]
6c	4-Nitrophenyl	85	> 300	C <sub>14</sub> H <sub>12</sub> N <sub>6</sub> O <sub>4</sub>	[2]

| 6d | 4-Hydroxyphenyl | 82 | 236–238 | C<sub>14</sub>H<sub>13</sub>N<sub>5</sub>O<sub>3</sub> |[2] |

Table 2: Characterization Data for Selected **Fervenuin** Derivatives

Compound ID	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) δ (ppm)	<sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) δ (ppm)	MS (m/z)	Ref.
6a	12.25 (s, 1H, NH), 8.42–8.40 (d, 2H), 7.62–7.61 (m, 3H), 3.24–3.21 (t, 2H), 1.68–1.63 (m, 2H), 0.98–0.94 (t, 3H)	160.4, 154.7, 150.8, 149.4, 146.2, 134.2, 131.3, 129.3, 127.1, 42.4, 20.6, 11.0	283 (M <sup>+</sup> )	[2][5]

| 11g | 3.40 (s, 3H), 5.60 (s, 2H), 7.11 (t, 1H), 7.31 (m, 2H), 7.39 (m, 1H), 7.63 (d, 3H), 8.43 (m, 2H) | 29.31, 45.42, 114.42, 123.70, 127.67, 129.77, 130.80, 131.99, 134.42, 139.46, 149.93, 150.19, 159.99, 160.20, 160.51 | 364.1 (M+H)<sup>+</sup> |[1] |

## Experimental Protocols

The following are representative protocols for the synthesis of **Fervenuin** analogues.

## Protocol 1: Synthesis via Hydrazone Formation and Oxidative Cyclization

This protocol is adapted from the synthesis of 3-Aryl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones.[2][4]

### Step 1: Synthesis of Hydrazones (e.g., 5a)

- Dissolve 6-hydrazinyl-1-propyluracil (1.84 g, 10 mmol) in absolute ethanol (50 mL).
- Add benzaldehyde (1.06 g, 10 mmol) to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC. Upon completion, the precipitated solid is collected by filtration.
- Wash the solid with cold ethanol and dry to yield the corresponding hydrazone.

### Step 2: Synthesis of Pyrimidotriazines (e.g., 6a)

- Suspend the hydrazone (5a) (10 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (2 mL).
- Cool the suspension to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (0.7 g, 10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for 30 minutes at 0-5 °C, then for an additional 2 hours at room temperature.
- Collect the resulting solid precipitate by filtration.
- Wash the solid with water, then with ethanol, and dry.
- Recrystallize the crude product from an appropriate solvent (e.g., DMF/ethanol) to obtain pure 3-phenyl-8-propylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione (6a).

## Protocol 2: Synthesis via Reductive Ring Closure and N-Alkylation

This protocol is adapted from a method for generating N8-substituted **Fervenuin** analogues.<sup>[1]</sup>

### Step 1: Hydrazone Formation

- Combine a monosubstituted hydrazine (e.g., methylhydrazine, 1.1 eq) and an aromatic aldehyde (1.0 eq) in ethanol or THF.
- Reflux the mixture for 2-4 hours.
- Cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.
- Collect the hydrazone by filtration and dry under vacuum.

### Step 2: Condensation with Chlorouracil

- Dissolve the hydrazone from Step 1 (1.0 eq) in anhydrous DMF.
- Add 6-chloro-3-methyl-5-nitrouracil (1.0 eq) and potassium carbonate (2.5 eq) to the solution.
- Stir the mixture at room temperature for 12-18 hours.
- Pour the reaction mixture into ice water and acidify with 1M HCl to precipitate the product.
- Collect the solid by filtration, wash with water, and dry.

### Step 3: Reductive Ring Closure

- Suspend the product from Step 2 in ethanol.
- Add sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ) (5.0 eq) in water.
- Reflux the mixture for 1-2 hours until the starting material is consumed (monitor by TLC).
- Cool the mixture, and collect the precipitated N8-H pyrimidotriazinedione product by filtration.

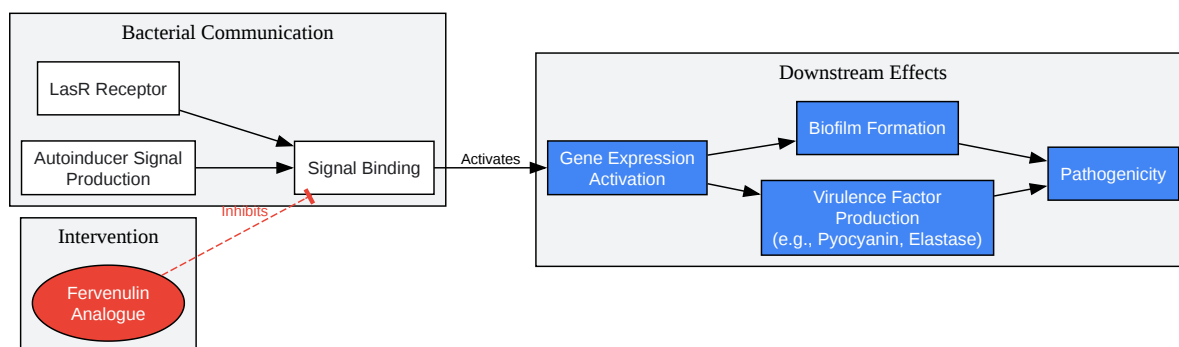
#### Step 4: Regiospecific N8-Alkylation

- Suspend the N8-H pyrimidotriazinedione (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (1.5 eq) and the desired alkyl or benzyl halide (e.g., 3-fluorobenzyl bromide, 1.2 eq).
- Stir the reaction at room temperature for 24 hours.
- Pour the mixture into ice water to precipitate the N8-alkylated **Fervenuin** analogue.
- Collect the product by filtration, wash with water, and purify by column chromatography or recrystallization.

## Biological Activity and Mechanism of Action

**Fervenuin** and its derivatives are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).<sup>[3]</sup> By inhibiting QS systems, these compounds can suppress the production of virulence factors in pathogenic bacteria like *Pseudomonas aeruginosa*, thereby reducing their pathogenicity without directly killing the bacteria, which can help mitigate the development of antibiotic resistance.<sup>[3]</sup>

## Conceptual Diagram: Quorum Sensing Inhibition



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Caption: **Fervenuin** inhibits quorum sensing by blocking signal binding.

## Derivatization Strategy Visualization

This diagram illustrates the key positions on the pyrimido[5,4-e][1][2][3]triazine core that are targeted for modification to create diverse chemical libraries for structure-activity relationship (SAR) studies.

Caption: Key sites for derivatization on the **Fervenuin** core structure.

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